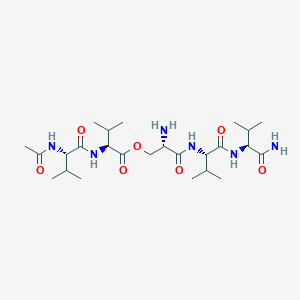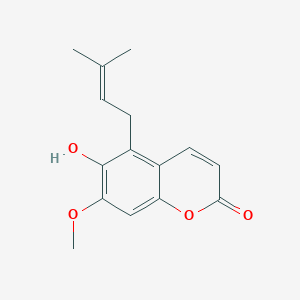
2H-1-Benzopyran-2-one, 6-hydroxy-7-methoxy-5-(3-methyl-2-butenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-2-one, 6-hydroxy-7-methoxy-5-(3-methyl-2-butenyl)-, also known as Suberosin, is a naturally occurring coumarin derivative. This compound is found in various plants and has been studied for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6-hydroxy-7-methoxy-5-(3-methyl-2-butenyl)- typically involves the following steps:
Starting Material: The synthesis often begins with a suitable coumarin derivative.
Methoxylation: The methoxy group is introduced via methylation using reagents like dimethyl sulfate or methyl iodide.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
化学反応の分析
Types of Reactions
2H-1-Benzopyran-2-one, 6-hydroxy-7-methoxy-5-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized coumarin derivatives.
Reduction: Dihydro derivatives of the original compound.
Substitution: Halogenated, nitrated, or other substituted coumarin derivatives.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in plant defense mechanisms and interactions with other organisms.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.
Industry: Used in the formulation of pharmaceuticals, cosmetics, and as a natural additive in food products.
作用機序
The mechanism of action of 2H-1-Benzopyran-2-one, 6-hydroxy-7-methoxy-5-(3-methyl-2-butenyl)- involves several molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Antimicrobial: Disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer: Induces apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways.
類似化合物との比較
Similar Compounds
Scopoletin: 7-hydroxy-6-methoxy-2H-1-benzopyran-2-one, known for its anti-inflammatory and antioxidant properties.
Herniarin: 7-methoxy-2H-1-benzopyran-2-one, used in traditional medicine for its antimicrobial effects.
Esculetin: 6,7-dihydroxy-2H-1-benzopyran-2-one, known for its anticoagulant and anti-inflammatory activities.
Uniqueness
2H-1-Benzopyran-2-one, 6-hydroxy-7-methoxy-5-(3-methyl-2-butenyl)- is unique due to its specific prenylated structure, which enhances its biological activity and makes it a valuable compound for various applications in medicine and industry.
特性
CAS番号 |
741261-06-3 |
|---|---|
分子式 |
C15H16O4 |
分子量 |
260.28 g/mol |
IUPAC名 |
6-hydroxy-7-methoxy-5-(3-methylbut-2-enyl)chromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-9(2)4-5-11-10-6-7-14(16)19-12(10)8-13(18-3)15(11)17/h4,6-8,17H,5H2,1-3H3 |
InChIキー |
DAARURPOCNTVJM-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=C2C=CC(=O)OC2=CC(=C1O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(2-methoxyphenyl)methoxy]benzoate](/img/structure/B12516573.png)

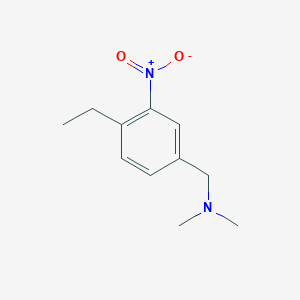
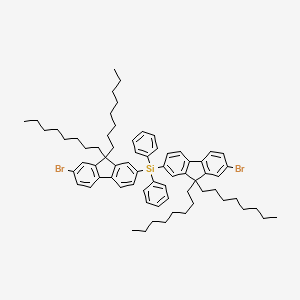
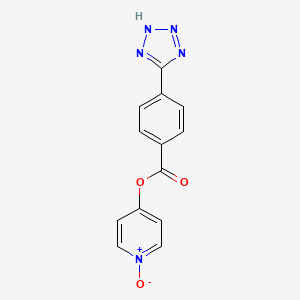

![[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B12516609.png)
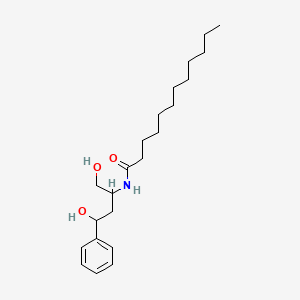
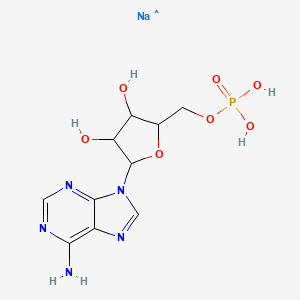
![4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B12516636.png)
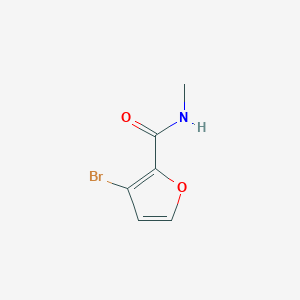

![4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12516644.png)
